![molecular formula C19H19N3O2S B2917292 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide CAS No. 941883-11-0](/img/structure/B2917292.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide” is a chemical compound with the molecular formula C19H16N4O2 . It is a derivative of 1,3,4-oxadiazole, a heterocycle that is known to possess a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds involves the conversion of an acetate to the corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide results in the formation of a 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. Different electrophiles are synthesized by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium. The targeted bi-heterocyclic compounds are synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles in DMF using LiH as base and activator .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a 2,5-dimethylphenyl group and a 4-methylsulfanylphenyl group through an acetamide linkage .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the conversion of an acetate to an acid hydrazide, the formation of a 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol through reflux with carbon disulfide, and the formation of the final compound through a reaction with different acetamides electrophiles .Physical and Chemical Properties Analysis
The molecular weight of this compound is 332.35594 . Other physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Computational and Pharmacological Potentials
Research has explored the computational and pharmacological potentials of heterocyclic 1,3,4-oxadiazole and pyrazole derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies have shown that specific derivatives exhibit moderate to high affinity towards various biological targets, indicating their potential in drug discovery and therapeutic applications (Faheem, 2018).
Synthesis and Characterization
Another facet of research on 1,3,4-oxadiazole derivatives involves their synthesis and characterization, leading to findings on their biological screenings. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives has been explored, demonstrating their activity against acetylcholinesterase, an enzyme involved in neurodegenerative diseases (Rehman et al., 2013).
Antimicrobial and Hemolytic Activity
The antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has been investigated, revealing that certain compounds within this class exhibit active antimicrobial properties against selected microbial species and show promise for further biological screening and application trials (Gul et al., 2017).
Biological Studies of Oxadiazole Derivatives
Studies also delve into the crystal structure, Hirshfeld surfaces, and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives. These compounds exhibit significant antibacterial and potent antioxidant activity, contributing valuable insights into the design of new therapeutic agents (Karanth et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-4-5-13(2)16(10-12)18-21-22-19(24-18)20-17(23)11-14-6-8-15(25-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFRGTSWTYWOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Chloroacetamido)methyl]benzoic acid](/img/structure/B2917209.png)
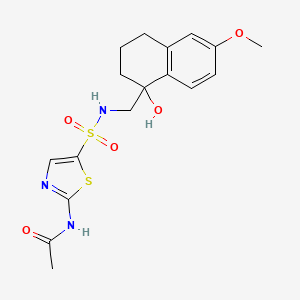
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2917213.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2917215.png)

![N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N'-(3-methoxypropyl)urea](/img/structure/B2917222.png)
![(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917223.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917225.png)
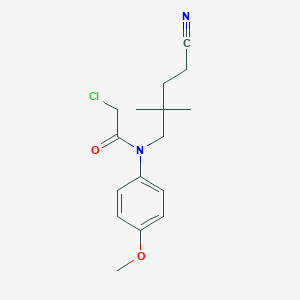
![5-Bromo-1-[(3,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2917228.png)
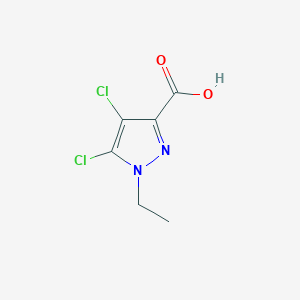
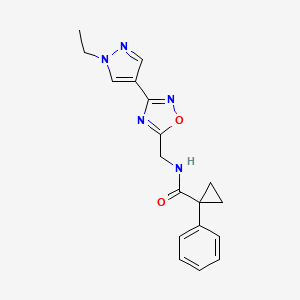
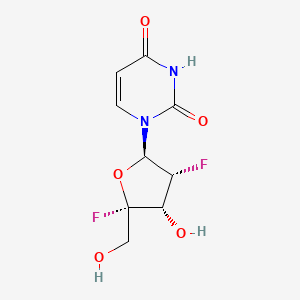
![2-(2-ethoxy-2-oxoethyl)sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2917232.png)
